2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1-methoxy-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-8(2)9-4-5-11(13-3)10(6-9)7-12/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDZACQBEVRYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene typically involves the bromination of 1-methoxy-4-(propan-2-yl)benzene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under light or heat. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include the corresponding methyl derivative.
Scientific Research Applications
2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved are specific to the type of reaction being performed.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(bromomethyl)-1-methoxy-4-(propan-2-yl)benzene and related compounds:
Key Comparative Insights:
Reactivity :
- The bromomethyl group in the target compound offers higher reactivity in alkylation or cross-coupling reactions compared to bromo substituents (e.g., in 4-benzyloxy-2-bromo-1-methoxybenzene) .
- Trifluoropropenyl groups () introduce strong electron-withdrawing effects, contrasting with the electron-donating isopropyl group in the target compound .
Methoxy groups universally enhance electron density on the aromatic ring, directing electrophilic substitution to specific positions .
Applications :
Biological Activity
2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data from various studies.
Chemical Structure
The compound features a bromomethyl group and a methoxy group on a propan-2-yl-substituted benzene ring. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In particular, compounds similar to this have shown potent activity against various bacterial strains.
| Compound | Bacterial Strain | Inhibition (%) at 100 µg/mL | IC50 (µg/mL) |
|---|---|---|---|
| 2a | Bacillus subtilis | 55.67 ± 0.26 | 79.9 |
| 2b | Staphylococcus aureus | 68.45 ± 0.16 | 67.9 |
| 2c | Escherichia coli | 62.15 ± 0.11 | 70.1 |
These results suggest that the presence of the bromomethyl and methoxy groups enhances the inhibitory effects against these pathogens .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory potential. Studies indicate that it can inhibit inflammatory mediators, contributing to its therapeutic efficacy in conditions characterized by inflammation.
Anticancer Activity
Preliminary investigations have demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines, including BEL-7404 (human hepatoma) and A-549 (lung cancer). The mechanism appears to involve the induction of apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| BEL-7404 | 12.5 | Induction of apoptosis |
| A-549 | 15.3 | Cell cycle arrest |
The anticancer activity is attributed to the compound's ability to disrupt cellular processes essential for cancer cell survival .
Study on Antibacterial Effects
A study conducted by Batool et al. (2014) synthesized several derivatives of brominated benzene compounds, including those similar to this compound. These compounds exhibited varying degrees of antibacterial activity against Bacillus subtilis, with some showing over 80% inhibition at higher concentrations .
Study on Cytotoxicity
Another investigation focused on the cytotoxic effects of methoxy-substituted benzene derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability, suggesting potential for development as anticancer agents .
Q & A
How can the bromomethyl group in 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene be selectively functionalized in the presence of methoxy and isopropyl substituents?
Methodological Answer:
Selective functionalization of the bromomethyl group can be achieved through protection/deprotection strategies. For example, the methoxy group can be acetylated to reduce its reactivity, directing substitution to the bromomethyl site. This approach is analogous to the synthesis of 4-benzyloxy-2-bromo-1-methoxybenzene, where acetyl protection was used to isolate bromination to the ortho position . Additionally, employing soft nucleophiles (e.g., thiols or amines) under mild conditions (DMF, 60°C) minimizes side reactions. Phase-transfer catalysts may enhance reaction efficiency by stabilizing intermediates .
What crystallographic techniques are recommended for resolving structural ambiguities in this compound, particularly with twinning or disorder?
Methodological Answer:
SHELX software (e.g., SHELXL) is highly effective for refining crystal structures with twinning or disorder due to its robust handling of high-resolution data and application of restraints . Co-crystallization with stabilizing agents (e.g., crown ethers) can improve crystal quality. Synchrotron radiation may also enhance data resolution. For disordered regions, iterative refinement with occupancy adjustments and hydrogen-bonding analysis is critical. Refer to protocols used in resolving 4-benzyloxy-2-bromo-1-methoxybenzene for guidance on handling aromatic bromine substituents .
How should researchers address discrepancies between theoretical and experimental NMR chemical shifts for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects or dynamic conformational changes. To resolve these:
- Perform DFT calculations with solvent models (e.g., IEFPCM for DMSO or CDCl₃).
- Conduct variable-temperature NMR to identify dynamic processes (e.g., hindered rotation of the isopropyl group).
- Use 2D NMR techniques (HSQC, HMBC) to confirm coupling patterns and substituent positions, as demonstrated in the characterization of brominated benzene derivatives . Cross-validation with mass spectrometry (HRMS) ensures molecular integrity.
What strategies optimize the synthesis of this compound to mitigate steric hindrance from the isopropyl group?
Methodological Answer:
Steric hindrance can be minimized by:
- Stepwise synthesis : Introduce the isopropyl group via Friedel-Crafts alkylation before bromomethylation to avoid steric clashes during electrophilic substitution.
- Low-temperature conditions : Slow addition of brominating agents (e.g., NBS) at 0–5°C reduces side reactions, as seen in analogous syntheses .
- Catalytic systems : Use Lewis acids (e.g., FeCl₃) to direct regioselectivity. Bulkier catalysts (e.g., AlCl₃) may worsen steric effects and should be avoided.
What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for all procedures.
- First Aid : For skin/eye contact, flush immediately with water (15+ minutes) and consult a physician, per protocols for 4-(bromomethyl)benzaldehyde .
- Waste Disposal : Quench residual bromomethyl groups with a saturated NaHCO₃ solution before disposal to neutralize reactivity.
How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, adjusting ligand steric bulk to accommodate the isopropyl group.
- Solvent Optimization : Use polar aprotic solvents (e.g., THF) to enhance solubility. Additives like KI may improve bromide leaving-group efficacy.
- Monitoring : Employ GC-MS or in-situ IR to track reaction progress. Compare results with analogous compounds, such as bromomethyl-substituted benzene derivatives .
What analytical methods are most reliable for confirming the purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
- Elemental Analysis : Validate %C, %H, and %Br against theoretical values.
- DSC/TGA : Assess thermal stability and melting-point consistency. Protocols from brominated aromatic compound analyses provide benchmark parameters.
How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?
Methodological Answer:
- DFT Calculations : Compute Fukui indices to identify electrophilic susceptibility. The methoxy group directs attacks to para positions, while bromomethyl groups favor meta/ortho sites.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions influenced by the isopropyl group’s steric and electronic effects. Compare with experimental data from substituted benzene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
